molecular formula C19H20F3N3O B4659952 N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

Cat. No.: B4659952
M. Wt: 363.4 g/mol
InChI Key: SIZHNDSYRDYLJJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-(4-fluorobenzyl)piperazine, is synthesized by reacting piperazine with 4-fluorobenzyl chloride under basic conditions.

    Acylation Reaction: The piperazine derivative is then acylated with 2-(2,4-difluorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or benzyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biological assays to study its effects on cellular processes and receptor binding.

    Industry: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide
  • N-(2,4-difluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-15-3-1-14(2-4-15)12-24-7-9-25(10-8-24)13-19(26)23-18-6-5-16(21)11-17(18)22/h1-6,11H,7-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZHNDSYRDYLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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